molecular formula C₁₁H₆ClF₃N₄ B1144975 5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile CAS No. 120068-81-7

5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile

Cat. No.: B1144975
CAS No.: 120068-81-7
M. Wt: 286.64
InChI Key:
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Description

5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile typically involves multiple steps. One common method starts with p-trifluoromethylaniline as the raw material. The process involves diazotization followed by cyclization with ethyl 2,3-dicyanopropionate under weakly acidic conditions. Chlorination is then performed by introducing a proper amount of chlorine into the cyclic compound, followed by decarboxylation through pH adjustment to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

5-amino-1-[2-chloro-4-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N4/c12-8-3-6(11(13,14)15)1-2-9(8)19-10(17)4-7(5-16)18-19/h1-4H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFNJPMZWGNBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)N2C(=CC(=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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